2,2-Dimethylpent-4-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULRKCGOWJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300013 | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-90-2 | |
| Record name | NSC134311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dimethylpent 4 Ynamide and Its Analogues
Classical and Established Approaches to Amide and Alkyne Incorporation
Traditional synthetic methods rely on well-established, often stoichiometric, reactions for the formation of amide bonds and the introduction of key structural motifs like terminal alkynes.
The most conventional route to amides involves the coupling of a carboxylic acid with an amine. Due to the low reactivity of carboxylic acids, they must first be activated. This is typically achieved by converting the carboxylic acid, in this case, 2,2-dimethylpent-4-ynoic acid, into a more reactive derivative such as an acyl halide, anhydride (B1165640), or active ester.
The steric hindrance posed by the gem-dimethyl group on the α-carbon of 2,2-dimethylpent-4-ynoic acid can significantly slow down the rate of nucleophilic attack by an amine. chimia.ch Consequently, highly efficient coupling reagents are often required to facilitate the reaction. ucl.ac.uk A common strategy involves the in situ formation of an active ester using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk
For particularly challenging couplings involving sterically hindered substrates, conversion of the carboxylic acid to an acyl fluoride (B91410) has proven effective. Acyl fluorides exhibit high reactivity towards amines, and their smaller size compared to other acyl halides can help mitigate steric clash. rsc.orgresearchgate.net This transformation can be accomplished using reagents like cyanuric fluoride or Deoxo-Fluor. rsc.org
| Reagent/Method | Description | Applicability Notes | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. | Harsh conditions may not be suitable for sensitive functional groups. | ucl.ac.uk |
| EDC/HOBt | Carbodiimide coupling agent used with an additive (HOBt) to form an active ester and suppress side reactions. | Widely used, mild conditions, but can be inefficient for sterically hindered substrates. | rsc.org |
| HATU/DIPEA | Uronium-based coupling reagent, highly efficient for difficult couplings. | Very effective for hindered systems but is expensive and generates significant waste. | ucl.ac.uk |
| T3P (n-Propylphosphonic Anhydride) | A cyclic phosphonic acid anhydride that acts as a powerful water scavenger and activating agent. | Robust, practical, and shows low epimerization for chiral acids. organic-chemistry.org | ucl.ac.ukorganic-chemistry.org |
| Acyl Fluoride Formation | Conversion to the smallest acyl halide to reduce steric hindrance in the subsequent amination step. | Particularly effective for coupling hindered acids and/or electron-poor amines at elevated temperatures. rsc.org | rsc.org |
The synthesis of the 2,2-dimethylpent-4-ynoic acid backbone requires the formation of a carbon-carbon bond to introduce the terminal alkyne. The acidity of the terminal proton on an alkyne makes its conjugate base, the acetylide anion, a potent carbon nucleophile. libretexts.orglibretexts.org
Alkylation of acetylide anions is a cornerstone of alkyne synthesis. This process involves deprotonating a terminal alkyne, such as acetylene (B1199291) or propyne, with a strong base (e.g., sodium amide, NaNH₂) to form the acetylide, which is then reacted with an appropriate alkyl halide. libretexts.org To construct the specific framework of 2,2-dimethylpent-4-ynoic acid, a synthetic equivalent of a gem-dimethyl electrophile would be required.
Alternative established routes include the Corey-Fuchs reaction or the Seyferth-Gilbert homologation, which transform aldehydes into terminal alkynes. organic-chemistry.org A plausible classical synthesis for the precursor acid could involve the alkylation of a propargyl anion with a suitable carbonyl compound, followed by functional group manipulations. More directly, the reaction of the enolate of a derivative of isobutyric acid with propargyl bromide could establish the required carbon skeleton.
| Reaction Name/Type | Description | Starting Materials | Reference |
|---|---|---|---|
| Acetylide Alkylation | Nucleophilic substitution (SN2) of an alkyl halide by an acetylide anion. | Terminal alkyne, strong base, alkyl halide. | libretexts.org |
| Corey-Fuchs Reaction | Two-step conversion of an aldehyde to a terminal alkyne via a dibromo-olefin intermediate. | Aldehyde, PPh₃, CBr₄, strong base (e.g., n-BuLi). | organic-chemistry.org |
| Seyferth-Gilbert Homologation (Ohira-Bestmann Modification) | One-step conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent. | Aldehyde, dimethyl (1-diazo-2-oxopropyl)phosphonate. | organic-chemistry.org |
| Double Dehydrohalogenation | Elimination of two equivalents of HX from a vicinal or geminal dihalide. | Vicinal or geminal dihalide, strong base (e.g., NaNH₂). | libretexts.org |
Modern and Advanced Synthetic Strategies for 2,2-Dimethylpent-4-ynamide
Modern synthetic chemistry increasingly focuses on catalytic methods that offer greater efficiency, atom economy, and milder reaction conditions compared to classical approaches. mdpi.com Transition metal catalysis has been particularly transformative for both C-N and C-C bond formation. semanticscholar.orgrsc.org
Transition metals like palladium and gold can catalyze a variety of transformations relevant to the synthesis of this compound. These include direct amidation reactions that avoid the need for stoichiometric activating agents and powerful cross-coupling reactions for building the carbon skeleton. ucl.ac.ukcore.ac.uk Catalytic C-H amination, for instance, represents a highly atom-economical strategy to form C-N bonds by directly converting a C-H bond into a C-N bond, bypassing the need for pre-functionalized substrates. acs.orgnih.gov
Palladium catalysts are exceptionally versatile and widely used in organic synthesis. For amide formation, palladium-catalyzed aminocarbonylation is a powerful technique where a halide (or triflate), carbon monoxide, and an amine are coupled to generate an amide. organic-chemistry.org This method allows for the convergent synthesis of amides from readily available precursors. acs.orgnih.gov While typically applied to aryl or vinyl halides, extensions to other substrates are continually being developed.
Another advanced strategy involves the palladium-catalyzed coupling of amides themselves, via activation of the N-C bond, with organometallic reagents to form new C-C bonds, typically yielding ketones. acs.org Though this represents a transformation of amides rather than their formation, it showcases the power of palladium catalysis to manipulate the amide bond.
| Reaction Type | Description | Key Components | Reference |
|---|---|---|---|
| Aminocarbonylation | A three-component reaction coupling a halide/triflate, carbon monoxide, and an amine. | Pd catalyst, ligand, base, CO source, organohalide, amine. | organic-chemistry.orgacs.org |
| Oxidative Aminocarbonylation | Coupling of organosilanes or other organometallics with CO and an amine under oxidative conditions. | Pd catalyst, oxidant (e.g., CuF₂), CO, organosilane, amine. | acs.org |
| C-H Amination | Direct functionalization of a C-H bond to form a C-N bond, a highly atom-economical approach. | Pd catalyst, directing group (often), oxidant, nitrogen source. | acs.org |
Gold catalysis has emerged as a powerful tool, particularly for reactions involving alkynes and for facilitating unique oxidation reactions. Gold catalysts are "alkynophilic," meaning they readily activate C-C triple bonds towards nucleophilic attack. This property is exploited in a variety of transformations, including the synthesis of ynenamides and other alkyne-containing structures. digitellinc.com
In the context of amide bond formation, gold nanoparticles have been shown to be effective catalysts for the direct oxidative amidation of alcohols or aldehydes with amines. rsc.orgsemanticscholar.org These reactions often proceed under mild, aerobic conditions, using molecular oxygen as the terminal oxidant, which makes them environmentally benign alternatives to classical methods. acs.org
| Reaction Type | Description | Key Components | Reference |
|---|---|---|---|
| Oxidative Amidation of Alcohols | Direct coupling of an alcohol and an amine under aerobic conditions to form an amide and water. | Au nanoparticle catalyst, O₂ (or air), alcohol, amine. | acs.org |
| Oxidative Amidation of Aldehydes | Direct coupling of an aldehyde and an amine, often possible in aqueous media under mild conditions. | Au catalyst, oxidant, aldehyde, amine. | rsc.org |
| Alkyne Hydroamination | Addition of an N-H bond across a C-C triple bond, relevant for synthesizing related nitrogen-containing compounds. | Au catalyst, alkyne, amine. | acs.org |
Catalytic Approaches to Amide and Alkyne Synthesis (e.g., Transition Metal Catalysis for C-N and C-C Bond Formation)
Nickel-Catalyzed Processes
Nickel catalysis has emerged as a powerful tool for the synthesis and functionalization of ynamides. These methods offer distinct reactivity and selectivity profiles compared to other transition metals. Nickel-catalyzed reactions often proceed under mild conditions and exhibit broad functional group tolerance.
One notable application is the diastereoselective reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes. nih.gov This reaction, catalyzed by a nickel complex derived from SIMes·HBF4, utilizes triethylsilane as a reductant to produce γ-siloxyenamides in good yields and high diastereoselectivity. nih.gov The proposed mechanism involves the formation of an oxanickelacycle intermediate, where the stereochemistry is controlled by minimizing steric interactions between the N-heterocyclic carbene (NHC) ligand and the aldehyde. nih.gov
Nickel catalysis also enables the regioselective amination and cyclization of ynamide-nitriles with amines. nih.govresearchgate.net This process, which involves a β-addition of the amine to the ynamide, provides an efficient route to functionalized 3-aminoindoles and 4-aminoisoquinolines. nih.govresearchgate.net The tosyl group on the ynamide is believed to act as a directing group, controlling the regioselectivity of the addition. researchgate.net
Furthermore, nickel catalysis has been successfully employed in the deamidative cross-coupling of aryl and alkenyl amides with terminal alkynes. acs.org This transformation allows for the direct conversion of an amide functional group into an alkyne, representing a novel C(sp²)–C(sp) bond-forming strategy. acs.org The proposed mechanism involves the oxidative addition of the nickel catalyst into the C(acyl)–N bond of the amide, followed by transmetalation with a copper acetylide, decarbonylation, and reductive elimination. acs.org
| Reaction Type | Catalyst System | Substrates | Product | Yield | Key Features | Reference |
|---|---|---|---|---|---|---|
| Reductive Coupling | Ni catalyst from SIMes·HBF4 / Et3SiH | Chiral oxazolidinone-derived ynamides, Aldehydes | γ-Siloxyenamides | 73-98% | High diastereoselectivity (66-99% de) | nih.gov |
| Amination/Cyclization | Nickel/Lewis Acid | Ynamide-nitriles, Amines | 3-Aminoindoles, 4-Aminoisoquinolines | - | β-Regioselective addition | nih.govresearchgate.net |
| Deamidative Cross-Coupling | Ni(cod)2 / PCy3, CuI | Aryl/Alkenyl amides, Terminal alkynes | Alkynes | Moderate | Direct amide to alkyne conversion | acs.org |
Ruthenium-Catalyzed Amidation of Alkynes
Ruthenium catalysts have proven effective for the oxidative amidation of terminal alkynes to form amides, which can be analogues of this compound. A key process involves the use of the complex CpRuCl(PPh₃)₂ in the presence of an oxidant, such as 4-picoline N-oxide. organic-chemistry.orgcdmf.org.brnih.gov This method is versatile, tolerating a wide array of terminal alkynes and both primary and secondary amines, and can be conducted in either chlorinated solvents or aqueous media. organic-chemistry.orgcdmf.org.brnih.gov
The reaction mechanism is proposed to proceed through the formation of a ruthenium-vinylidene intermediate from the terminal alkyne. organic-chemistry.orgcdmf.org.br This intermediate is then oxidized by the N-oxide to a ruthenium-ketene species. The ketene (B1206846) is subsequently released from the metal's coordination sphere and trapped by a nucleophilic amine in an outer-sphere process to afford the final amide product. organic-chemistry.orgcdmf.org.br This methodology is scalable and demonstrates good chemoselectivity, making it a valuable tool for amide synthesis. organic-chemistry.org
| Catalyst | Oxidant | Alkyne Substrate | Amine Substrate | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| CpRuCl(PPh₃)₂ | 4-Picoline N-oxide | Terminal Alkynes | Primary and Secondary Amines | Chlorinated or Aqueous | Good to Excellent | organic-chemistry.orgcdmf.org.brnih.gov |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are among the most widely used and versatile methods for the synthesis of ynamides. orgsyn.org These reactions typically involve the coupling of a nitrogen nucleophile with an alkynylating agent. orgsyn.org
A common strategy is the aerobic oxidative cross-dehydrogenative coupling (CDC) of secondary amides with terminal alkynes. rsc.orgrsc.org This approach is atom-economical as it forms the C-N bond through the direct coupling of C-H and N-H bonds. rsc.org The use of appropriate ligands and molecular sieves can allow this reaction to proceed efficiently at room temperature under an oxygen atmosphere. rsc.org
Another powerful copper-catalyzed method utilizes 1,1-dibromo-1-alkenes as practical alkynylating agents for nitrogen nucleophiles like sulfonamides and oxazolidinones. orgsyn.org This reaction typically employs a catalytic system of copper(I) iodide (CuI) and a ligand such as N,N'-dimethylethylenediamine (DMEDA), with a base like cesium carbonate. orgsyn.org The reaction conditions can be tuned to achieve high yields for a variety of substrates. orgsyn.org While highly effective for many nitrogen nucleophiles, this method was initially less successful for simple secondary amides and ureas. orgsyn.org
| Reaction Type | Catalyst System | Alkynylating Agent | Nitrogen Nucleophile | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | Copper catalyst, Ligand | Terminal Alkyne | Secondary Amide | O₂ atmosphere, 3Å molecular sieves, Room temperature | Efficient | rsc.orgrsc.org |
| Cross-Coupling | CuI, DMEDA | 1,1-Dibromo-1-alkene | Sulfonamides, Oxazolidinones | Cs₂CO₃, 60-90 °C | Fair to Good | orgsyn.org |
Organocatalytic and Metal-Free Methods for Alkynamide Synthesis
In the pursuit of more sustainable synthetic methods, organocatalytic and metal-free approaches for ynamide synthesis have gained attention. These methods avoid the use of potentially toxic and expensive transition metals.
One such strategy involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides in the absence of a transition metal catalyst. organic-chemistry.org This reaction proceeds under basic conditions, with sodium hydride (NaH) in dimethylformamide (DMF) being effective for the synthesis of terminal ynamides, and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) for internal ynamides. organic-chemistry.org The reaction is believed to proceed through the in situ formation of an alkynyl chloride, which is then attacked by the nitrogen nucleophile. organic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org
Another metal-free approach describes the synthesis of aryl ynamides from aryl alkynyl acids, utilizing tertiary amines as the amino source through a C-N bond cleavage. nih.gov This rapid and efficient method provides a diverse range of aryl ynamides in medium to excellent yields and is scalable. nih.gov
| Reactants | Base/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Sulfonamides + (Z)-1,2-dichloroalkenes/alkynyl chlorides | NaH in DMF or Cs₂CO₃ in DMSO | Terminal and Internal Ynamides | Transition-metal-free, broad functional group tolerance | organic-chemistry.org |
| Aryl Alkynyl Acids + Tertiary Amines | Metal-free, C-N cleavage | Aryl Ynamides | Rapid, scalable, up to 95% yield | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. Key principles relevant to ynamide synthesis include atom economy, the use of safer solvents, and catalysis.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-dehydrogenative coupling reactions, which form C-N bonds from C-H and N-H bonds with the loss of only H₂, are excellent examples of atom-economical reactions. rsc.org
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Research into performing ynamide syntheses in aqueous media or under solvent-free conditions aligns with this principle. organic-chemistry.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. The development of highly efficient and recyclable catalysts for ynamide synthesis is a key area of green chemistry research.
Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing for the production of amides and other fine chemicals. umontreal.caresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. umontreal.caresearchgate.net
In the context of this compound synthesis, a continuous flow process could involve pumping the starting materials, such as a suitable alkyne and amine, through a heated reactor containing an immobilized catalyst. researchgate.net The product would be continuously collected, and the process could be monitored in real-time to ensure consistent quality and yield. The integration of in-line purification techniques can further streamline the manufacturing process. nih.gov While specific examples for this compound are not detailed, the principles of continuous flow synthesis of amides are directly applicable. umontreal.caresearchgate.net
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Chiral Analogues
The synthesis of chiral analogues of this compound requires precise control over chemo-, regio-, and stereoselectivity. Ynamides are powerful building blocks in asymmetric synthesis due to their unique electronic properties. rsc.org
Chemoselectivity: In molecules with multiple reactive sites, chemoselective reactions target a specific functional group. For example, in the ruthenium-catalyzed amidation, the terminal alkyne reacts selectively in the presence of other functional groups. organic-chemistry.org
Regioselectivity: The addition of reagents across the polarized triple bond of an ynamide typically occurs with high regioselectivity, with the nucleophile adding to the β-carbon and the electrophile to the α-carbon. acs.orgrsc.org However, strategies to reverse this regioselectivity, such as through metal-carbonyl chelation or the use of radical initiators, have been developed to access a wider range of structural motifs. acs.orgacs.org
Stereoselectivity: The synthesis of chiral ynamide analogues with defined stereochemistry is a significant area of research. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions of pre-existing chiral ynamides. For instance, the nickel-catalyzed reductive coupling of chiral ynamides with aldehydes proceeds with high diastereoselectivity. nih.gov Similarly, the ynamide-Kinugasa reaction, a [3+2] cycloaddition between a chiral ynamide and a nitrone, can produce chiral α-amino-β-lactams with high stereocontrol. acs.org
| Reaction | Catalyst/Reagent | Substrates | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Reductive Coupling | Nickel/SIMes·HBF4 | Chiral Ynamide, Aldehyde | γ-Siloxyenamide | High Diastereoselectivity (up to 99% de) | nih.gov |
| Kinugasa Reaction | CuCl | Chiral Ynamide, Nitrone | α-Amino-β-lactam | High Diastereoselectivity | acs.org |
| Carbozincation | Rh(cod)(acac) | Ynamide, Diorganozinc | Multisubstituted Enamide | High Regio- and Stereoselectivity | acs.org |
Retrosynthetic Analysis of this compound Scaffolds for Complex Molecule Construction
Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the construction of complex molecules by mentally deconstructing a target molecule into simpler, commercially available starting materials. When applied to scaffolds like this compound, this approach reveals key bond disconnections and strategic transformations that leverage the unique reactivity of the ynamide functionality and the influence of its sterically demanding gem-dimethyl group.
The presence of the ynamide—an alkyne attached to a nitrogen atom bearing an electron-withdrawing group—imparts a distinct electronic character to the molecule. The nitrogen atom's lone pair of electrons donates into the alkyne, making the β-carbon nucleophilic, while the α-carbon becomes electrophilic. This polarization is fundamental to the synthetic utility of ynamides. The gem-dimethyl group at the α-position to the carbonyl introduces significant steric hindrance, which can influence reaction pathways and stereochemical outcomes.
A primary retrosynthetic disconnection for a complex molecule built upon the this compound scaffold would logically target the bonds formed using the reactive ynamide moiety. Key disconnections can be categorized based on the type of reaction used to construct the target molecule.
Key Retrosynthetic Disconnections for this compound Scaffolds:
Cα-Cβ Bond of the Ynamide Skeleton: In many cycloaddition and cyclization reactions, the ynamide acts as a two-carbon synthon. A retrosynthetic disconnection across this bond reveals the ynamide as a key building block. For instance, in a [2+2], [3+2], or [4+2] cycloaddition, the disconnection would lead back to the ynamide and a corresponding reaction partner (e.g., an alkene, a 1,3-dipole, or a diene). The steric bulk of the gem-dimethyl group can be strategically employed to control the regioselectivity and stereoselectivity of such cycloadditions.
Bonds Formed via Nucleophilic Attack at the β-Carbon: The nucleophilic character of the β-carbon of the ynamide allows for the formation of carbon-carbon or carbon-heteroatom bonds. A retrosynthetic analysis would disconnect these bonds, leading to the ynamide and an electrophilic species. The gem-dimethyl group can direct the approach of the electrophile, potentially leading to high diastereoselectivity in the formation of new stereocenters.
Disconnection of the Amide Bond (C-N Bond): A fundamental disconnection in any amide-containing structure is the C-N bond. This leads back to a carboxylic acid derivative and an amine. In the context of this compound, this disconnection would yield 2,2-dimethylpent-4-ynoic acid (or its activated form, like an acyl chloride) and an appropriate amine. This strategy is particularly useful if the nitrogen-containing part of the complex molecule is elaborate.
| Disconnection Strategy | Target Bond | Generated Synthons | Potential Synthetic Equivalents | Applicable Forward Reactions |
|---|---|---|---|---|
| Cycloaddition-based | Cα=Cβ and new bonds from the reaction partner | This compound and a complementary synthon (e.g., diene, dipole) | The ynamide itself and an alkene, alkyne, or other unsaturated system | Diels-Alder, Pauson-Khand, [3+2] cycloadditions |
| Nucleophilic Addition-based | Bond to the β-carbon of the ynamide | An electrophilic fragment and the ynamide acting as a nucleophile | Organohalides, carbonyl compounds, epoxides | Metal-catalyzed cross-coupling, conjugate addition-type reactions |
| Amide Bond Formation | Amide C-N bond | Acyl cation and an amine | 2,2-Dimethylpent-4-ynoic acid or its acyl chloride and a primary/secondary amine | Amidation reactions |
Influence of the Gem-Dimethyl Group in Retrosynthetic Planning:
The gem-dimethyl group is not merely a passive substituent. Its presence has significant stereoelectronic implications that must be considered during retrosynthetic analysis.
Thorpe-Ingold Effect: The gem-dimethyl group can favor cyclization reactions by restricting the conformational freedom of the molecule, thus increasing the probability of the reactive ends coming into proximity. When designing a synthesis of a cyclic molecule containing this scaffold, this effect can be exploited to facilitate ring formation.
Steric Shielding: The bulky nature of the two methyl groups can shield one face of the molecule, directing incoming reagents to the opposite face. This can be a powerful tool for controlling stereochemistry in reactions such as additions to the alkyne or adjacent functional groups.
Stabilization of Intermediates: The quaternary carbon can stabilize adjacent carbocations or radicals, potentially opening up synthetic pathways that might not be favorable with less substituted analogues.
Illustrative Retrosynthetic Approach for a Hypothetical Complex Molecule:
Consider a hypothetical complex heterocyclic molecule constructed from a this compound scaffold through an intramolecular cyclization.
Target Molecule: A substituted nitrogen-containing heterocycle where the this compound fragment is embedded.
Step 1 (Functional Group Interconversion/Disconnection): The first disconnection might simplify the periphery of the molecule, removing functional groups that are not essential to the core scaffold.
Step 2 (Key Cyclization Disconnection): The next disconnection would break a key bond that forms the heterocyclic ring. If this bond was formed via an intramolecular reaction involving the ynamide, this step would reveal an acyclic precursor that is a derivative of this compound. The choice of which bond to break would be guided by the desire to reveal a plausible and efficient forward reaction (e.g., a radical cyclization, a transition-metal-catalyzed cycloisomerization).
Step 3 (Scaffold Disconnection): Finally, the acyclic precursor can be further disconnected back to this compound or its constituent starting materials (2,2-dimethylpent-4-ynoic acid and an amine).
| Retrosynthetic Step | Description | Intermediate/Precursor |
|---|---|---|
| Target Molecule | Complex Nitrogen Heterocycle | - |
| Disconnection 1 | Removal of peripheral functionality | Core heterocyclic scaffold |
| Disconnection 2 | Ring-opening of the heterocycle | Acyclic ynamide precursor |
| Disconnection 3 | Amide bond disconnection | 2,2-Dimethylpent-4-ynoic acid and a functionalized amine |
Reactivity and Mechanistic Investigations of 2,2 Dimethylpent 4 Ynamide
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is a key site of reactivity in 2,2-dimethylpent-4-ynamide, participating in numerous addition and coupling reactions. Its accessibility and electronic characteristics, modulated by the N-acyl group, allow for the construction of complex molecular frameworks.
Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)
Cycloaddition reactions involving ynamides like this compound are powerful tools for synthesizing a wide array of carbocyclic and heterocyclic structures. nih.govrsc.org The reactivity of the ynamide in these transformations allows for the efficient construction of valuable molecular motifs. rsc.org
One of the most prominent cycloaddition reactions for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. For this compound, this reaction offers a highly efficient and modular approach for conjugation with other molecules bearing an azide group. researchgate.net The process is known for its high yield, broad scope, and tolerance of various functional groups, often proceeding under mild, aqueous conditions. organic-chemistry.orgjenabioscience.com
Ynamides also participate in other modes of cycloaddition. For instance, [2+2] cycloadditions with suitable alkenes can yield functionalized cyclobutenes. nih.gov The reaction pathway, whether it proceeds via a [2+2] or a [4+2] cycloaddition, can be influenced by the substitution pattern on the ynamide. nih.gov Furthermore, [2+2+2] cycloadditions, often catalyzed by transition metals, provide a route to substituted benzene (B151609) derivatives. Gold-catalyzed intermolecular [2+2+2] cycloadditions of ynamides with two equivalents of alkenes have been developed to synthesize complex cyclic systems. researchgate.net
| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Product | Key Features |
| [3+2] Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, high yield, mild conditions. organic-chemistry.orgresearchgate.net |
| [2+2] Cycloaddition | Electron-deficient alkene | Thermal or catalyst-free | Substituted aminocyclobutene | Atom economical, forms four-membered rings. nih.gov |
| [4+2] Cycloaddition | Diene | IPrAuNTf₂ catalyst | Diaminoisoquinolines | Thermodynamically controlled, forms six-membered rings. nih.gov |
| [2+2+2] Cycloaddition | Two alkene molecules | Gold or other transition metals | Substituted benzene derivatives | Forms aromatic rings. researchgate.net |
Hydrofunctionalization Reactions (e.g., Hydroaminocarbonylation, Hydrohydrazidation, Hydroamination)
Hydrofunctionalization of the alkyne in this compound involves the addition of an H-X molecule across the triple bond, providing direct access to functionalized enamides. scilit.com These reactions are of significant interest as they are atom-economical and can often be performed with high regio- and stereoselectivity. A wide range of catalytic systems have been developed to facilitate the addition of various nucleophiles. rsc.org
Hydroamination , the addition of an N-H bond across the alkyne, can be catalyzed by various metals, including gold and silver, to produce enamides or ketene (B1206846) N,N-acetals. researchgate.net The reaction of this compound with amines, for example, would yield β-amino-α,β-unsaturated amides, which are valuable synthetic intermediates.
Similarly, hydrohydrazidation (addition of N-H from a hydrazine) and related reactions like hydroaminocarbonylation (addition of an amide N-H bond) expand the synthetic utility of ynamides. These transformations allow for the introduction of diverse nitrogen-based functional groups, leading to complex acyclic and heterocyclic products. rsc.org
| Reaction | Reagent | Catalyst/Conditions | Product Type |
| Hydroamination | Primary/Secondary Amine | Au/Ag catalysts | Enamides |
| Hydrosulfenylation | Thiol | Hexafluoroisopropanol (HFIP) mediated | Ketene N,S-Acetals |
| Hydrocarboxylation | Carboxylic Acid | Metal-free | (E)-N,O-acetals |
Data synthesized from reviews on ynamide hydrofunctionalization. rsc.orgresearchgate.net
C-H Activation and Functionalization Adjacent to the Alkyne
The methylene (B1212753) group (C3 position) adjacent to the alkyne in this compound is a potential site for C-H activation and subsequent functionalization. Transition metal catalysts can mediate the cleavage of this C(sp³)-H bond, enabling the introduction of new substituents. rsc.org Such reactions represent a highly efficient strategy for molecular derivatization, as they avoid the need for pre-functionalized substrates.
While direct examples on this compound are not prominent, the principles of C-H activation are broadly applicable. nih.gov Metal-catalyzed reactions, often involving palladium, rhodium, or iridium, can couple the activated C-H bond with various partners like aryl halides or alkenes. rsc.org The alkyne moiety itself can also participate in these transformations, potentially leading to cyclized or rearranged products. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, including Friedel-Crafts-type alkylations or metal carbene insertions, depending on the catalyst and reaction conditions employed. nih.gov
Alkyne Metathesis and Polymerization Studies
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by high-valent tungsten or molybdenum alkylidyne complexes. beilstein-journals.orgd-nb.info As a terminal alkyne, this compound could potentially undergo self-metathesis or cross-metathesis with other alkynes. researchgate.net
The general mechanism, often referred to as the Katz mechanism, proceeds through a [2+2] cycloaddition between the catalyst's metal-carbon triple bond and the substrate's alkyne, forming a metallacyclobutadiene intermediate. beilstein-journals.orgresearchgate.net This intermediate can then undergo a cycloreversion to release a new alkyne and regenerate the metal alkylidyne catalyst.
This reactivity can be extended to polymerization. In Acyclic Diyne Metathesis (ADMET) polymerization, α,ω-diynes are polymerized to form poly(alkyne)s. While this compound is not a diyne, it could act as a chain-terminating agent or be incorporated into copolymers. Ring-Opening Alkyne Metathesis Polymerization (ROAMP) and the more recent Ring Expansion Alkyne Metathesis Polymerization (REAMP) are other variants that utilize cyclic alkynes to produce cyclic polymers. d-nb.infonsf.gov The development of more robust catalysts that are tolerant of air and moisture is expanding the practical applications of these methods. nih.gov
Reactions Involving the Amide Functional Group
The amide nitrogen in this compound is another key reactive center, allowing for functionalization that can modulate the electronic properties of the molecule and introduce diverse structural motifs.
Amide N-Functionalization (e.g., Alkylation, Acylation, Arylation)
The hydrogen atom on the primary amide of this compound can be substituted with various groups. N-functionalization is crucial as the nature of the substituent on the nitrogen atom significantly influences the reactivity of the ynamide functional group. researchgate.net
N-Arylation can be achieved through copper-catalyzed methods like the Goldberg reaction or, more commonly, through palladium-catalyzed coupling reactions with aryl halides. thieme-connect.de These methods provide a general and efficient route to N-aryl ynamides. Despite advances, limitations can still exist, and reaction conditions often require careful optimization. thieme-connect.de
N-Alkylation and N-acylation are typically achieved by deprotonating the amide with a suitable base followed by reaction with an alkyl halide or an acyl chloride, respectively. These reactions furnish a wide range of N-substituted ynamides, which serve as versatile building blocks in organic synthesis. The presence of an N-benzyl group on this compound has been documented in the literature, highlighting the feasibility of such modifications. thieme-connect.de
Transformations of the Amide Carbonyl (e.g., Reduction, Alkynylative Difunctionalization)
The amide carbonyl of this compound can undergo various transformations, including reduction and more complex difunctionalization reactions.
One notable transformation is the alkynylative difunctionalization of amide bonds, which can proceed through either C–O deoxygenation or C–N deamination pathways. nih.gov This divergent approach allows for the synthesis of either propargyl amines or propargyl alcohols from a common amide starting material. nih.gov The selectivity between these two pathways is influenced by the reaction conditions and the nature of the organometallic reagents used. nih.gov In the context of this compound, this methodology could theoretically lead to the formation of novel amines or alcohols, although specific examples with this substrate are not detailed in the provided sources. The general transformation involves the concurrent use of organometallic reagents and terminal alkynes as nucleophiles. nih.gov
For instance, the reaction of a generic formamide (B127407) with a terminal alkyne and a Grignard reagent at 120 °C in 1,4-dioxane (B91453) can lead to the corresponding propargyl amine in high yield via C–O bond cleavage. nih.gov The scope of this reaction is broad, accommodating various terminal alkynes, Grignard reagents, and formamides. nih.gov
Mechanistic Studies of Amide Bond Activation and Cleavage in Novel Systems
The activation and cleavage of the typically robust amide bond are crucial steps in many synthetic transformations. Computational studies have been instrumental in understanding the mechanisms of amide C–N bond activation, providing insights into the controlling factors of reactivity and selectivity. kubikat.org While these studies may not directly involve this compound, the general principles are applicable.
One area of focus has been ynamide-mediated amide bond formation, where ynamides act as coupling reagents. rsc.orgresearchgate.net Computational studies on this process reveal that the reaction proceeds through the formation of a key intermediate with geminal vinylic acyloxy and sulfonamide groups. rsc.org The subsequent aminolysis is often catalyzed by the carboxylic acid substrate itself, which acts as a bifunctional catalyst. rsc.org
In different systems, transition metals can facilitate amide bond cleavage. For example, gold(III) complexes have been shown to induce amide bond cleavage in aqueous conditions through a cyclization mechanism. nih.gov This involves an intramolecular nucleophilic attack leading to a cyclic intermediate that subsequently hydrolyzes to release the free amine. nih.gov Similarly, palladium complexes can mediate the hydrolysis of amide bonds, particularly at specific amino acid residues in peptides. nih.gov
Transition-metal-free methods for C-N σ bond cleavage have also been developed, particularly for strained cyclic amides like N-acylazetidines. mdpi.com These reactions can proceed via a single-electron transfer mechanism, generating ketyl-type radicals that undergo subsequent C-N bond cleavage. mdpi.com The ring strain in such systems is a significant driving force for the reaction. mdpi.com
Concerted Reactions and Tandem Processes
The dual functionality of this compound makes it an ideal substrate for concerted and tandem reactions, where both the alkyne and amide groups participate in a single, often complex, transformation.
Intramolecular Cyclizations Involving Both Functional Groups (e.g., Spirocyclization, Annulation)
Ynamides, in general, are versatile building blocks for constructing nitrogen-containing heterocycles through various cyclization reactions. nih.gov These transformations can include radical cyclizations, ring-closing metathesis, and transition metal-mediated cyclizations. nih.gov
A notable example is the dearomative spirocyclization of ynamides. rsc.orgnih.gov This one-pot reaction can be initiated by a copper-catalyzed carbomagnesiation, which proceeds with high chemo-, regio-, and stereoselectivity to form a vinyl metal intermediate. rsc.orgnih.gov The addition of a Lewis acid then triggers a regioselective nucleophilic dearomatization, leading to the formation of diverse aza-spiro dihydropyridine (B1217469) scaffolds. rsc.orgnih.gov This methodology allows for the synthesis of complex spiro N-heterocycles, which are of significant interest in medicinal chemistry. rsc.orgnih.gov Subsequent hydrogenation can provide access to both partially and fully reduced spirocyclic frameworks. rsc.orgnih.gov
Annulation reactions of ynamides also provide access to highly functionalized N-bearing heterocycles. nih.gov These reactions can involve the use of bifunctional reagents that react with both ends of the ynamide moiety. nih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. taylorfrancis.comnih.gov This approach offers advantages such as high atom economy and operational simplicity by avoiding the isolation of intermediates. taylorfrancis.com Ynamides are valuable components in MCRs, contributing to the diversity of accessible molecular scaffolds. nih.govtaylorfrancis.com
While specific MCRs involving this compound are not explicitly detailed, the general reactivity of ynamides suggests its potential in various named reactions like the Ugi and Passerini reactions. taylorfrancis.comnih.gov The incorporation of this compound into such reaction cascades could lead to the synthesis of novel, structurally complex molecules with potential applications in drug discovery. nih.gov
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
Kinetic Isotope Effects (KIE) Studies
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. wikipedia.orgprinceton.edu A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (B1214612) (²H). wikipedia.org
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs occur when no such bond cleavage or formation takes place. wikipedia.org Both primary and secondary KIEs can provide valuable mechanistic insights. wikipedia.orgnih.gov For instance, secondary KIEs at the α-carbon can help distinguish between Sₙ1 and Sₙ2 reaction mechanisms. wikipedia.org
While no specific KIE studies on reactions of this compound were found in the provided search results, this technique could be applied to investigate the mechanisms of its various transformations, such as the cyclization and difunctionalization reactions mentioned previously. For multi-step reactions, the apparent KIE is a weighted sum of the KIEs for each individual step, reflecting the kinetic significance of each transition state. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylpent 4 Ynamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 2,2-Dimethylpent-4-ynamide.
Multi-dimensional NMR experiments are indispensable for unequivocally assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially for resolving ambiguities from one-dimensional spectra. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the propargylic protons of the CH₂ group and the terminal acetylenic proton, confirming their three-bond (³J) coupling. The methyl protons would appear as a singlet with no correlations, confirming their isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing one-bond (¹J) C-H correlations. columbia.edu It is a highly sensitive method for assigning carbon signals based on their known proton assignments. sdsu.educolumbia.edu Each protonated carbon in the molecule would show a distinct correlation.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides insight into longer-range connectivity by detecting correlations between protons and carbons over two or three bonds (²J and ³J). youtube.com This is particularly useful for identifying quaternary carbons, such as the C2 dimethyl-substituted carbon and the carbonyl carbon of the amide. For instance, correlations would be expected from the methyl protons to the quaternary C2 and the C3 methylene (B1212753) carbon. The amide methyl protons would show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY identifies protons that are close in space, irrespective of their bonding. In a flexible molecule like this compound, NOESY could reveal through-space interactions, for example, between the protons of the gem-dimethyl groups and the adjacent methylene protons, helping to define the preferred rotameric conformations around the C2-C3 bond.
Interactive Table: Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (from ¹H at this position) |
| 1 | C(O)NH₂ | - | ~170 | - |
| 2 | C(CH₃)₂ | - | ~40 | - |
| 2' | C(CH₃)₂ | ~1.2 (singlet, 6H) | ~25 | C2, C3 |
| 3 | CH₂ | ~2.4 (doublet, 2H) | ~28 | C2, C4, C5 |
| 4 | C≡C | - | ~80 | - |
| 5 | C≡CH | ~2.0 (triplet, 1H) | ~70 | C3, C4 |
Should this compound or its derivatives be prepared in a crystalline form, solid-state NMR (ssNMR) would offer valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides data on the molecule's fixed orientation in the crystal lattice. rsc.org Techniques such as Magic Angle Spinning (MAS) are used to obtain high-resolution spectra for solid samples. chemrxiv.org ssNMR is particularly powerful for:
Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound will yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterizing Reaction Intermediates: If a reaction involving this compound produces a stable, solid intermediate, ssNMR can be used to characterize it without the need for dissolution, which might alter its structure. chemrxiv.org
Probing Intermolecular Interactions: Cross-polarization techniques in ssNMR can provide information on proximities between atoms, including those involved in hydrogen bonding (e.g., the amide N-H), which are critical to understanding the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Detailed Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cardiff.ac.uk These methods are complementary and provide a characteristic "fingerprint" for this compound, allowing for the identification of key functional groups and the study of intermolecular forces. nih.govyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. youtube.com Key expected absorptions for this compound include a sharp C≡C-H stretch, a C≡C triple bond stretch, a strong C=O (Amide I band) stretch, and an N-H bend (Amide II band). The position of the N-H stretching vibration can indicate the extent of hydrogen bonding in the sample. mdpi.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to vibrations of non-polar bonds with high polarizability. nih.gov Therefore, the C≡C triple bond and the C-C single bonds of the carbon skeleton would be expected to produce strong Raman signals, complementing the IR data.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C-H (alkyne) | Stretch | ~3300 (sharp, strong) | Weak |
| N-H (amide) | Stretch | 3100-3500 (broad) | Weak |
| C-H (alkyl) | Stretch | 2850-3000 | Strong |
| C≡C (alkyne) | Stretch | 2100-2140 (weak) | Strong |
| C=O (amide) | Stretch (Amide I) | ~1650 (strong) | Moderate |
| N-H (amide) | Bend (Amide II) | ~1550 (moderate) | Weak |
X-ray Crystallography of Co-crystals, Salts, or Advanced Derivatives for Solid-State Structural Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable single crystals of this compound itself may be challenging, forming co-crystals or salts with other molecules can facilitate crystallization. mdpi.comresearchgate.net This technique provides precise atomic coordinates, from which one can determine:
Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule as it exists in the crystal lattice.
Intermolecular Interactions: A detailed map of all intermolecular forces, such as hydrogen bonds between amide groups and van der Waals interactions, which dictate the crystal packing. mdpi.com
This information is invaluable for understanding structure-property relationships and for validating computational models.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. nih.govresearchgate.net Furthermore, the fragmentation pattern observed upon ionization (e.g., by electron impact) offers a roadmap of the molecule's structure. Key predicted fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amides.
McLafferty Rearrangement: While less likely for this specific structure, it is a characteristic fragmentation for carbonyl compounds with available gamma-hydrogens.
Loss of Small Neutral Molecules: Ejection of molecules like CO, NH₃, or radicals such as •CH₃ can lead to stable fragment ions. The cleavage of the propargyl group is also a likely event.
Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity established by NMR. docbrown.infodocbrown.info
Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Possible Fragment Structure | Fragmentation Pathway |
| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 110 | [M - CH₃]⁺ | Loss of a methyl radical |
| 86 | [M - C₃H₃]⁺ | Loss of propargyl radical |
| 72 | [(CH₃)₂C-C(O)NH₂]⁺ | Cleavage of C3-C4 bond |
| 57 | [C(CH₃)₃]⁺ | Rearrangement and cleavage |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies (if chiral derivatives are synthesized)
The parent molecule, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if chiral derivatives are synthesized—for example, by introducing a stereocenter on a substituent attached to the amide nitrogen—then techniques like Circular Dichroism (CD) become highly relevant. mdpi.com
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. For a chiral derivative of this compound, CD could be used to:
Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute configuration (R/S) of the stereocenter can often be determined. researchgate.net
Study Conformation: Changes in the CD spectrum can be used to monitor conformational changes in the molecule in response to variables like solvent or temperature. mdpi.com
Theoretical and Computational Studies on 2,2 Dimethylpent 4 Ynamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
To understand the electronic nature and predict the reactivity of 2,2-Dimethylpent-4-ynamide, quantum chemical calculations, likely employing Density Functional Theory (DFT), would be required.
Frontier Molecular Orbital (FMO) Analysis
This analysis would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The locations of these orbitals would suggest the most probable sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surface (EPS) Mapping
An EPS map would be generated to visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) would highlight electron-poor areas prone to nucleophilic attack.
Charge Distribution and Bond Order Analysis
Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the partial atomic charges on each atom and the bond orders between them. This would provide a more detailed, quantitative picture of the electron distribution within the molecule.
Conformational Analysis and Energy Landscapes
To explore the three-dimensional structure and flexibility of this compound, conformational analysis would be essential.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics force fields could be used to perform initial conformational searches to identify low-energy conformers. Subsequently, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, revealing how it flexes and moves in different environments.
Potential Energy Surface Scans
To systematically investigate conformational changes, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles (torsions) within the molecule and calculating the corresponding energy at each step. The resulting energy profile would reveal the energy barriers between different conformations and identify the most stable (lowest energy) structures.
Without access to the necessary computational chemistry software and the expertise to run these specific calculations for this compound, it is not possible to generate the detailed, data-driven article as requested in the instructions. The creation of such scientifically accurate content is contingent on performing these theoretical investigations.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. By calculating vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, researchers can anticipate the outcomes of experimental spectroscopic analyses such as Infrared (IR), NMR, and Ultraviolet-Visible (UV-Vis) spectroscopy.
The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing molecular geometry and predicting vibrational spectra. The calculated IR spectra can then be compared with experimental data, where a good correlation between the predicted and observed vibrational modes validates the computational model. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-specific discrepancies.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and provide valuable insight into the electronic environment of the nuclei. Discrepancies between computed and experimental shifts can often be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase calculations.
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Theoretical Prediction | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| C≡C stretch | ~2150 | Not Available |
| C=O stretch | ~1680 | Not Available |
| N-H stretch | ~3300 | Not Available |
| ¹H NMR (ppm) | ||
| CH₃ | ~1.2 | Not Available |
| CH (alkyne) | ~2.5 | Not Available |
| ¹³C NMR (ppm) | ||
| C=O | ~175 | Not Available |
| C (quaternary) | ~40 | Not Available |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a key tool for exploring the mechanisms of chemical reactions involving ynamides. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction barriers and the elucidation of the most favorable reaction pathways. nih.gov
For a molecule like this compound, theoretical studies can model various transformations, such as cycloadditions, acid-catalyzed hydrations, or rearrangements. nih.govresearchgate.net For example, in an acid-catalyzed reaction, DFT calculations can model the initial protonation of the ynamide, the subsequent nucleophilic attack, and any rearrangement steps. nih.govresearchgate.net
Characterizing the transition state is a critical aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. This is confirmed computationally by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Protonation | TS1 | 5.2 |
| Nucleophilic Attack | TS2 | 12.8 |
Note: This data is hypothetical and serves as an example of what reaction pathway modeling can provide.
Solvent Effects and Implicit Solvation Models in Reactivity Predictions
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these effects in several ways. Explicit solvation models involve including individual solvent molecules in the calculation, which is computationally expensive but provides a detailed picture of solvent-solute interactions.
More commonly, implicit solvation models are used, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. By incorporating a PCM, calculations can more accurately predict the energetics of species in solution, leading to more realistic predictions of reaction pathways and activation energies.
For instance, a polar solvent might stabilize a charged intermediate or transition state more than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. Theoretical studies on ynamide reactivity have shown that solvent can influence the chemoselectivity of a reaction, favoring one pathway over another. By performing calculations in different implicit solvents, a computational chemist can predict how changing the reaction medium will affect the product distribution.
Applications of 2,2 Dimethylpent 4 Ynamide As a Synthetic Building Block and Precursor
Role in the Synthesis of Complex Organic Molecules
Recent research has highlighted the utility of 2,2-Dimethylpent-4-ynamide in the assembly of a variety of organic structures, from fundamental heterocyclic systems to the core skeletons of natural products.
The ynamide moiety within this compound is a potent precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples detailing the use of this compound in the synthesis of pyrimidobenzothiazoles are not extensively documented in the current literature, the general reactivity of ynamides suggests its potential in such transformations.
The synthesis of indoles , for instance, can be achieved through intramolecular cycloaddition reactions of ynamide derivatives. Research by Danheiser and coworkers has demonstrated that ynamides can participate in [4+2] cycloadditions with conjugated enynes to furnish substituted indolines, which can then be oxidized to the corresponding indoles. The gem-dimethyl group in a precursor derived from this compound would be expected to influence the stereochemical outcome of such cyclizations.
Similarly, the construction of pyrroles can be approached through various synthetic routes involving ynamides. Although direct, published examples utilizing this compound are scarce, the known reactivity patterns of ynamides in transition metal-catalyzed cyclizations and multicomponent reactions provide a strong basis for its application in pyrrole (B145914) synthesis. These methods often involve the reaction of the ynamide with other unsaturated systems to build the pyrrole ring.
A summary of potential synthetic strategies for these heterocycles using a generic ynamide precursor is presented below:
| Heterocycle | Synthetic Strategy | Key Reaction Type | Potential Role of this compound |
| Indoles | Intramolecular Enyne Cycloaddition | [4+2] Cycloaddition | Precursor to the ynamide-en-yne substrate |
| Pyrroles | Transition Metal-Catalyzed Cyclization | Annulation | Source of the C-C-N fragment |
| Pyrimidobenzothiazoles | Multicomponent Reactions | Condensation/Cyclization | Potential three-carbon building block |
The structural motifs accessible from ynamides are prevalent in numerous natural products. While specific total syntheses employing this compound as a key intermediate are not yet widely reported, the strategic value of ynamides in constructing complex molecular architectures is well-established. For example, the core structures of several alkaloids and polyketides contain substituted nitrogen heterocycles or intricate carbon skeletons that could potentially be assembled using methodologies involving ynamide precursors. The gem-dimethyl group of this compound could serve to install a quaternary center, a common feature in many complex natural products.
The synthesis of macrocycles, large ring structures with important applications in medicine and materials science, often relies on efficient ring-closing strategies. Ring-closing metathesis (RCM) is a powerful tool for the formation of macrocyclic alkenes. A derivative of this compound, featuring a second terminal alkene, could be a suitable substrate for RCM to form a macrocyclic enamide.
Alternatively, cycloaddition reactions provide another avenue to macrocyclization. Intramolecular [n+m] cycloadditions, where 'n' and 'm' represent the number of atoms in the interacting pi-systems, can be employed to construct large rings. A suitably functionalized derivative of this compound could undergo such a reaction to yield a macrocyclic product. The specific reaction conditions and the nature of the tether connecting the reacting moieties would determine the efficiency and selectivity of the macrocyclization.
| Macrocyclization Method | Required Derivative of this compound | Key Transformation | Resulting Macrocycle Feature |
| Ring-Closing Metathesis (RCM) | Diene-ynamide | Olefin Metathesis | Contains an enamide moiety |
| Intramolecular Cycloaddition | Tethered diene or dipolarophile | [n+m] Cycloaddition | Fused or bridged ring system |
Scaffold for Materials Science Research
The unique electronic and structural properties of this compound also make it an interesting candidate for the development of novel materials.
The terminal alkyne functionality of this compound allows it to act as a monomer in the synthesis of polyacetylenes . Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. The polymerization of this compound, potentially initiated by transition metal catalysts, would lead to a polymer with pendant N,N-dimethyl-2,2-dimethylpropanamide groups. The bulky gem-dimethyl groups would likely influence the polymer's conformation and solubility.
Furthermore, if the alkyne is transformed into a carboxylic acid or an amine, the resulting bifunctional monomer could be used in the synthesis of polyamides . The rigid and bulky 2,2-dimethylpentyl unit would be incorporated into the polymer backbone, affecting its thermal properties, crystallinity, and solubility.
The alkyne and amide moieties of this compound can be chemically modified to create novel ligands for transition metal catalysis. The alkyne can be functionalized through reactions such as hydrophosphination to introduce phosphine (B1218219) groups, which are excellent coordinating agents for many metals. The amide nitrogen or carbonyl oxygen could also potentially participate in metal coordination. The steric bulk provided by the gem-dimethyl group could create a specific chiral pocket around the metal center in a catalyst, potentially leading to high levels of enantioselectivity in asymmetric reactions.
Supramolecular Chemistry and Self-Assembly
There is no available research data to indicate that this compound has been utilized as a building block in supramolecular chemistry or in studies of self-assembly.
Design and Synthesis of New Functional Molecules
There is no documented research on the use of this compound in the design and synthesis of new functional molecules, such as photoswitches or molecular machines.
Future Directions and Emerging Research Avenues for 2,2 Dimethylpent 4 Ynamide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Table 1: Potential Applications of AI/ML in the Study of 2,2-Dimethylpent-4-ynamide
| Application Area | Description | Potential Impact |
| Reaction Prediction | ML models can predict the yield and selectivity of reactions involving this compound under various conditions. chemeurope.comcmu.edu | Accelerated optimization of synthetic routes and reduced experimental costs. |
| Retrosynthetic Analysis | AI tools can propose novel and efficient synthetic pathways to this compound from readily available starting materials. | Discovery of more sustainable and cost-effective manufacturing processes. |
| Catalyst Design | AI can assist in the design of novel catalysts tailored for specific transformations of this compound, enhancing efficiency and selectivity. | Development of highly specialized and effective catalytic systems. |
| Property Prediction | Algorithms can predict the physicochemical and biological properties of derivatives of this compound. | Faster identification of new applications in medicinal chemistry and materials science. |
Sustainable and Eco-friendly Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more sustainable and environmentally benign synthetic methods. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgnih.gov
One promising area is the development of transition-metal-free synthetic methods, which would eliminate the environmental concerns associated with heavy metal catalysts. nih.gov Additionally, the use of water as a solvent or the implementation of solvent-free reaction conditions are attractive goals for greener syntheses of ynamides. The development of ynamide coupling reagents that can be recycled is also a key aspect of making their use in synthesis more sustainable. acs.org
A comprehensive evaluation of the environmental impact of different synthetic routes to this compound can be achieved through Life Cycle Assessment (LCA). unimore.itmdpi.com This methodology allows for a quantitative comparison of the environmental footprint of various synthetic strategies, guiding the development of truly sustainable processes. researchgate.netyoutube.com
Exploration of Novel Reactivity Modalities (e.g., Electrocatalysis, Photoredox Catalysis)
The exploration of novel reactivity modalities, such as electrocatalysis and photoredox catalysis, offers exciting opportunities to expand the synthetic utility of this compound. These methods can enable transformations that are difficult or impossible to achieve using traditional thermal methods.
Electrocatalysis utilizes electrical current to drive chemical reactions, often providing a high degree of control over the reaction conditions and selectivity. nih.gov The development of automated electrochemical platforms could accelerate the discovery and optimization of electrosynthetic routes involving this compound. chemrxiv.orgchemrxiv.org
Photoredox catalysis , which uses visible light to initiate chemical reactions, has emerged as a powerful tool in organic synthesis. uiowa.edu Recent studies have demonstrated the application of photoredox catalysis in the functionalization and cyclization of ynamides, opening up new avenues for the synthesis of complex nitrogen-containing molecules. rsc.orgresearchgate.netresearchgate.net The application of these methods to this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.
Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. While transition metals like copper and gold have been instrumental in advancing ynamide chemistry, there is a continuous search for more active, selective, and robust catalysts. nih.govbham.ac.ukorgsyn.org
Future research will likely focus on the design and synthesis of novel ligands that can fine-tune the properties of metal catalysts, leading to improved performance in specific transformations of this compound. Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and aid in the rational design of new catalysts. acs.orgrsc.orgrsc.org The goal is to develop catalytic systems that can control both the regioselectivity and stereoselectivity of reactions, enabling the synthesis of complex molecules with high precision. nih.govrsc.org
High-Throughput Experimentation and Automation in Compound Discovery and Optimization
High-throughput experimentation (HTE) and automation are transforming the way chemical research is conducted. rsc.org These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the pace of discovery and optimization. chemcatbio.orgiitm.ac.in For this compound, HTE can be employed to quickly identify optimal conditions for its synthesis and to discover novel reactions and applications. scienceintheclassroom.org
Automated synthesis platforms can be used to prepare libraries of compounds derived from this compound, which can then be screened for biological activity or other desirable properties. researchgate.netenamine.net This approach can dramatically shorten the timeline for drug discovery and materials development. The integration of HTE with AI and machine learning will create a powerful feedback loop, where the results from high-throughput experiments are used to train predictive models, which in turn guide the design of future experiments. chemai.io
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
